molecular formula C26H25NO5S B557265 Fmoc-Cys(pMeOBzl)-OH CAS No. 141892-41-3

Fmoc-Cys(pMeOBzl)-OH

Cat. No.: B557265
CAS No.: 141892-41-3
M. Wt: 463.5 g/mol
InChI Key: IWZGYHFOLFRYPK-DEOSSOPVSA-N
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Description

Fmoc-Cys(pMeOBzl)-OH: is a derivative of cysteine, an amino acid, where the thiol group is protected by a p-methoxybenzyl group, and the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of deprotection.

Scientific Research Applications

Chemistry: Fmoc-Cys(pMeOBzl)-OH is extensively used in peptide synthesis, particularly in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the synthesis of peptides with multiple disulfide bonds.

Biology: In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme mechanisms.

Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of peptide-based drugs. These peptides can act as therapeutic agents or as drug delivery systems.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various industrial applications.

Mechanism of Action

Target of Action

Fmoc-Cys(pMeOBzl)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to facilitate the synthesis of peptide sequences, particularly those that are cysteine-rich .

Mode of Action

This compound operates through a mechanism known as native chemical ligation (NCL), which is a method for creating peptide bonds . The compound interacts with its targets (amino acid sequences) through an amide-to-thioester rearrangement, which is reminiscent of the first step of intein-promoted in vivo protein splicing . This interaction results in the formation of peptide bonds, enabling the synthesis of complex peptide sequences .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of proteins and peptides. The compound facilitates the convergent synthesis of proteins through NCL . The downstream effects of this pathway include the creation of complex peptide sequences, which can be used in various biochemical applications.

Pharmacokinetics

The pharmacokinetics of this compound are primarily relevant in the context of its use in peptide synthesis. Its stability under various conditions (eg, pH) is crucial for its effectiveness in peptide synthesis .

Result of Action

The molecular result of this compound’s action is the formation of peptide bonds, enabling the synthesis of complex peptide sequences . On a cellular level, these peptides can have various effects depending on their specific sequences and the cells they interact with.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the kinetics of the NCL reaction . Additionally, the compound’s stability can be influenced by the presence of other chemicals in the environment, such as piperidine, which is often used for Fmoc deprotection .

Future Directions

“Fmoc-Cys(pMeOBzl)-OH” continues to be a valuable compound in the field of peptide synthesis . Its use as an ergogenic supplement suggests potential applications in sports science and human performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(pMeOBzl)-OH typically involves the protection of the cysteine thiol group with a p-methoxybenzyl group and the amino group with an Fmoc group. The process generally follows these steps:

    Protection of the Thiol Group: The thiol group of cysteine is protected using p-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.

    Protection of the Amino Group: The amino group is protected by reacting with Fmoc chloride in the presence of a base like sodium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) equipment, which allows for the efficient and high-throughput production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The protected thiol group can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents under basic conditions.

Major Products:

    Oxidation: Disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Functionalized cysteine derivatives.

Comparison with Similar Compounds

    Fmoc-Cys(Trt)-OH: Similar to Fmoc-Cys(pMeOBzl)-OH but with a trityl group protecting the thiol group.

    Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl group for thiol protection.

    Fmoc-Cys(StBu)-OH: Uses a t-butylthio group for thiol protection.

Uniqueness: this compound is unique due to the p-methoxybenzyl group, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in the synthesis of peptides that require multiple steps of protection and deprotection.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZGYHFOLFRYPK-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459673
Record name Fmoc-Cys(pMeOBzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141892-41-3
Record name Fmoc-Cys(pMeOBzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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